molecular formula C7H7BrFN B3224466 6-Bromo-2-fluoro-3-methylaniline CAS No. 1232407-25-8

6-Bromo-2-fluoro-3-methylaniline

Cat. No. B3224466
M. Wt: 204.04
InChI Key: OFUBZJVWLWYHRI-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group.


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-fluoro-3-methylaniline consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methylamine group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name: the bromine atom is at position 6, the fluorine atom is at position 2, and the methylamine group is at position 3.

Scientific Research Applications

Metabolic Studies

  • Liver Microsomal Metabolism : 6-Bromo-2-fluoro-3-methylaniline is studied for its metabolic pathways in rat liver microsomes. Metabolites from side-chain C-hydroxylation (benzyl alcohols and benzaldehydes) and N-hydroxylation (hydroxylamines and nitroso derivatives) are identified. The rate of microsomal metabolism is influenced by the type of halogen substituent (Boeren et al., 1992).

Chemical Synthesis and Applications

  • High-Affinity Nucleobase-Specific Hybridization Probe : A 3-fluoro-6-methylaniline nucleosidedemonstrates increased duplex stability and nucleobase-specific binding in UV melting experiments. This compound is significant in understanding mercury-mediated base pairing (Aro-Heinilä, Lönnberg, & Virta, 2019).
  • Synthesis of Black Fluorane Dye : 4-Bromo-3-methylanisole, closely related to 6-Bromo-2-fluoro-3-methylaniline, is crucial in synthesizing black fluorane dye used in thermal papers. A new continuous homogeneous bromination technology in a modular microreaction system offers a superior method for synthesizing this compound (Xie, Wang, Deng, & Luo, 2020).

  • Exploration of Non-Linear Optical Properties : The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions allows the exploration of their non-linear optical properties, reactivity, and structural features. This is significant in the field of material science for understanding molecular properties (Rizwan et al., 2021).

Safety And Hazards

6-Bromo-2-fluoro-3-methylaniline is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-2-fluoro-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUBZJVWLWYHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-fluoro-3-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Miura, K Fukuda, S Masada, H Usutani… - Organic & …, 2019 - pubs.rsc.org
… -yl)benzyl]-6-bromo-2-fluoro-3-methylaniline (16). A solution … -1-yl)benzyl]-6-bromo-2-fluoro-3-methylaniline (16, 187 g, 95%) as … -1-yl)benzyl]-6-bromo-2-fluoro-3-methylaniline (16, 10 g, …
Number of citations: 3 pubs.rsc.org

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